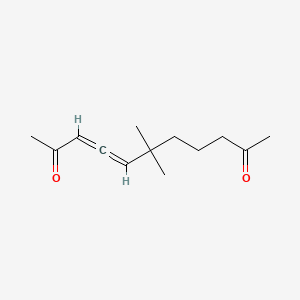![molecular formula C24H34O B13940612 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- CAS No. 59778-96-0](/img/structure/B13940612.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol typically involves the alkylation of 2,6-di(tert-butyl)phenol with 2,4,6-trimethylbenzyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process, as it can easily donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Another widely used antioxidant with similar properties.
Butylated Hydroxyanisole (BHA): Commonly used in food preservation for its antioxidant effects.
Tert-Butylhydroquinone (TBHQ): Known for its strong antioxidant properties in food and industrial applications.
Uniqueness
2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its bulky tert-butyl groups and trimethylbenzyl moiety contribute to its high resistance to oxidation and degradation.
Properties
CAS No. |
59778-96-0 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(2,4,6-trimethylphenyl)methyl]phenol |
InChI |
InChI=1S/C24H34O/c1-15-10-16(2)19(17(3)11-15)12-18-13-20(23(4,5)6)22(25)21(14-18)24(7,8)9/h10-11,13-14,25H,12H2,1-9H3 |
InChI Key |
OHUWUMGGWMNUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
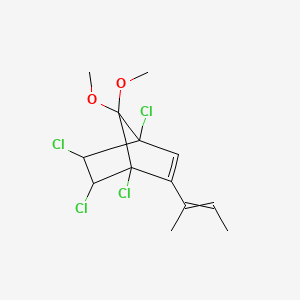
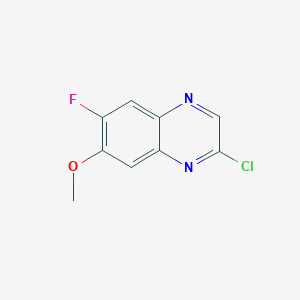
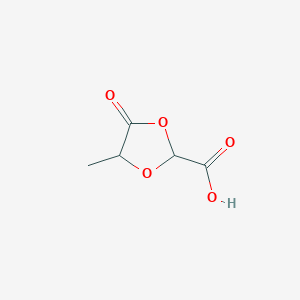


![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)

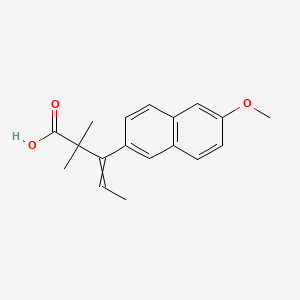
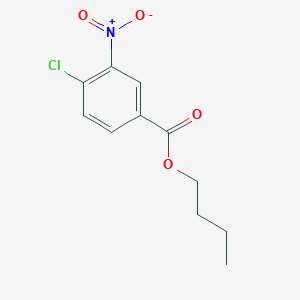
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
